molecular formula C7H12N2OS B13991567 Thiocyanic acid, diethylcarbamoylmethyl ester CAS No. 73908-97-1

Thiocyanic acid, diethylcarbamoylmethyl ester

Cat. No.: B13991567
CAS No.: 73908-97-1
M. Wt: 172.25 g/mol
InChI Key: RMOLMHPLFIVJBX-UHFFFAOYSA-N
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Description

Thiocyanic acid, diethylcarbamoylmethyl ester is an organic compound with the molecular formula C7H12N2OS It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a diethylcarbamoylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, diethylcarbamoylmethyl ester typically involves the reaction of thiocyanic acid with diethylcarbamoylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, diethylcarbamoylmethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or amines.

    Substitution: The ester group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Thiocyanic acid, diethylcarbamoylmethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing sulfur or nitrogen.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, such as insecticides and herbicides, due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of thiocyanic acid, diethylcarbamoylmethyl ester involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and lead to the desired biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Thiocyanic acid, methyl ester: Similar in structure but with a methyl group instead of a diethylcarbamoylmethyl group.

    Isothiocyanic acid: A tautomer of thiocyanic acid with a different arrangement of atoms.

    Thiocyanuric acid: A stable trimer of thiocyanic acid.

Uniqueness

Thiocyanic acid, diethylcarbamoylmethyl ester is unique due to its specific functional group, which imparts distinct chemical and biological properties

Properties

CAS No.

73908-97-1

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

[2-(diethylamino)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C7H12N2OS/c1-3-9(4-2)7(10)5-11-6-8/h3-5H2,1-2H3

InChI Key

RMOLMHPLFIVJBX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC#N

Origin of Product

United States

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